Smurf1-IN-A01
Description
Significance of E3 Ubiquitin Ligases in Biological Regulation
E3 ubiquitin ligases represent a large and crucial family of enzymes that play a pivotal role in a post-translational modification process known as ubiquitination. nih.gov This process involves the covalent attachment of a small protein called ubiquitin to a target substrate protein. The ubiquitination cascade is a sequential process involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin-protein ligase (E3). nih.govwikipedia.org
The E3 ligase is the component that confers substrate specificity to this system, recognizing and binding to specific target proteins. wikipedia.orgresearchgate.net There are over 600 putative E3 ligases encoded in the human genome, highlighting their diverse roles in cellular regulation. wikipedia.orgnih.gov
Once a protein is tagged with ubiquitin, its fate within the cell is altered. Commonly, polyubiquitination with chains linked at the 48th lysine (B10760008) (K48) of ubiquitin targets the protein for degradation by the proteasome. wikipedia.org However, ubiquitination can also lead to other outcomes, such as altered protein activity, localization, or interaction with other proteins. wikipedia.org This regulatory mechanism is fundamental to nearly all aspects of eukaryotic biology, including:
Cell Cycle Control: E3 ligases mediate the degradation of key regulatory proteins like cyclins and cyclin-dependent kinase inhibitors, ensuring orderly progression through the cell cycle. wikipedia.org
DNA Repair: The ubiquitination system is integral to the DNA damage response, helping to signal and coordinate repair processes. wikipedia.org
Signal Transduction: E3 ligases modulate signaling pathways by controlling the abundance and activity of signaling molecules. wikipedia.orgfrontiersin.org
Cellular Homeostasis: By mediating the degradation of misfolded or damaged proteins, the ubiquitin-proteasome system, orchestrated by E3 ligases, maintains protein quality control. nih.govnih.gov
Given their central role, dysregulation of E3 ligases is implicated in a wide range of human diseases, including various cancers and neurodegenerative disorders. wikipedia.org This makes them significant targets for therapeutic development and essential subjects of biomedical research.
The Role of Smad Ubiquitination Regulatory Factor 1 (Smurf1) in Cellular Processes
Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a well-characterized E3 ubiquitin ligase belonging to the HECT (Homologous to the E6AP Carboxyl Terminus) type and the Nedd4 family. nih.govfrontiersin.org It was initially identified for its role in regulating the Bone Morphogenetic Protein (BMP) signaling pathway by targeting specific receptor-regulated SMAD proteins (Smad1 and Smad5) for ubiquitination and subsequent proteasomal degradation. nih.govfrontiersin.orgwikipedia.org
The function of Smurf1 extends far beyond BMP signaling, and it is now known to be involved in a wide array of cellular processes. nih.gov It achieves this by targeting a variety of substrate proteins for degradation. Key cellular functions regulated by Smurf1 include:
Signal Transduction: Smurf1 negatively regulates the Transforming Growth Factor-beta (TGF-β) and BMP signaling pathways by targeting Smad1, Smad5, and certain receptors for degradation. nih.govnih.gov It is also linked to the non-canonical Wnt pathway and the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Cell Biology: Smurf1 has demonstrated functions in cell growth, morphogenesis, cell migration, and the establishment of cell polarity. nih.gov
Bone Metabolism: It plays a crucial role in bone formation and osteoblast differentiation. frontiersin.org Studies have shown that Smurf1 is related to age-dependent deficiencies in bone formation. nih.gov
Immune Response: Smurf1 acts as a negative regulator of inflammatory innate immune responses by targeting molecules like MyD88 for degradation. frontiersin.orgmdpi.com It also regulates antiviral immune responses through the ubiquitination of signaling members like MAVS. frontiersin.orgmdpi.com
Autophagy: Research has implicated Smurf1 in the regulation of selective autophagy, a process for clearing damaged organelles and protein aggregates. frontiersin.orgwikipedia.org
The diverse functions of Smurf1 underscore its importance in maintaining physiological homeostasis. Its dysregulation has been associated with conditions such as tumor cell invasion and developmental abnormalities. nih.gov
Identification and Development of Smurf1-IN-A01 as a Research Tool
Given the multifaceted role of Smurf1 in cellular regulation, there is significant interest in developing specific inhibitors to study its function and explore its therapeutic potential. This compound (also known as A01) was identified as a selective, high-affinity small molecule inhibitor of Smurf1. axonmedchem.comrndsystems.com
The development of this compound provided researchers with a critical tool to pharmacologically inhibit Smurf1 activity, allowing for the elucidation of its specific roles in complex biological systems. A key characteristic of this inhibitor is its potent binding to Smurf1.
Table 1: Binding Affinity of this compound
| Compound | Target | Binding Affinity (Kd) |
|---|
This table displays the dissociation constant (Kd), a measure of binding affinity, for this compound.
The primary mechanism of action for this compound is the inhibition of Smurf1-mediated ubiquitination and degradation of its substrates. axonmedchem.comtargetmol.com For instance, in the context of BMP signaling, this compound prevents the degradation of Smad1 and Smad5. rndsystems.comtargetmol.comselleck.co.jp This action effectively enhances the cellular response to BMP-2, a key growth factor in bone formation, thereby potentiating osteoblastic activity in precursor cells. axonmedchem.comrndsystems.comaxonmedchem.com
Table 2: Research Applications of this compound
| Research Area | Cellular Model | Observed Effect of this compound |
|---|---|---|
| Osteogenesis | C2C12 myoblasts, MC3T3-E1 osteoblasts | Potentiates BMP-2-induced osteoblastic activity rndsystems.com |
| Cancer Research | Pancreatic cancer cells | Suppressed cell proliferation researchgate.net |
| MCF-7 and T47D cells | Decreased ER alpha protein and ERE-luciferase activity medchemexpress.com | |
| Immunology | RAW264.7 cells | Blocked degradation of MyD88 upon stimulation medchemexpress.com |
This interactive table summarizes key findings from studies utilizing this compound as a research tool.
By using this compound, researchers can dissect the consequences of Smurf1 inhibition in various contexts, from bone development to cancer cell proliferation and inflammatory responses. rndsystems.comresearchgate.netmedchemexpress.com This makes it an invaluable compound for advancing the fundamental understanding of E3 ligase biology and its role in health and disease.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLTUDRXBNZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Dissection of Smurf1 in A01 Action
Direct Inhibition of Smurf1 E3 Ubiquitin Ligase Activity by Smurf1-IN-A01
This compound functions as a high-affinity selective inhibitor of Smurf1, an E3 ubiquitin-protein ligase crucial for regulating various cellular processes via the ubiquitin-proteasome system (UPS). nih.govtargetmol.comsigmaaldrich.comfishersci.ataxonmedchem.comrndsystems.comselleckchem.com
Binding Affinity and Specificity of this compound to the Smurf1 WW1 Domain
This compound exhibits high binding affinity and specificity for the WW1 domain of Smurf1. nih.govmdpi.comresearchgate.netresearchgate.netacs.orgarvojournals.org The compound's binding affinity (Kd) has been consistently reported in the nanomolar range, specifically 3.664 nM or 3.7 nM. targetmol.comfishersci.ataxonmedchem.comrndsystems.comselleckchem.comresearchgate.net This interaction is critical as it directly blocks the ability of the Smurf1 WW1 domain to engage with its substrates, such as Smad1 and Smad5. nih.govsigmaaldrich.comarvojournals.org The WW1 domain, along with the WW2 domain, is considered essential for the effective targeting of Smurf1 to its protein substrates. mdpi.comresearchgate.net
Table 1: Binding Affinity of this compound to Smurf1
| Target | Binding Affinity (Kd) | Mechanism/Effect |
| Smurf1 | 3.664 nM / 3.7 nM | Selective inhibition of E3 ubiquitin ligase activity. targetmol.comfishersci.ataxonmedchem.comrndsystems.comselleckchem.comresearchgate.net |
| Smurf1 WW1 Domain | Direct binding | Blocks interaction with Smad1/5. nih.govsigmaaldrich.commdpi.comresearchgate.netresearchgate.netacs.orgarvojournals.org |
Impact on Smurf1 Catalytic Ligase Function and Ubiquitin Transfer
The binding of this compound to the Smurf1 WW1 domain directly impairs the E3 ligase's catalytic function. mdpi.com Specifically, this compound strongly inhibits the ubiquitination of Smad1/5, which is normally mediated by Smurf1. sigmaaldrich.comaxonmedchem.comrndsystems.comresearchgate.net This inhibition prevents the transfer of ubiquitin molecules to Smurf1's substrates, thereby halting their proteasomal degradation. sigmaaldrich.comaxonmedchem.comresearchgate.net Research indicates that this compound primarily disrupts the interaction between Smurf1 and Smad1, rather than interfering with the interaction between Smurf1 and E2 ubiquitin-conjugating enzymes. researchgate.net This suggests a specific mode of inhibition that targets substrate recognition. researchgate.net
Modulation of Substrate Ubiquitination and Stability by this compound
By inhibiting Smurf1's ligase activity, this compound consequently modulates the ubiquitination and stability of several key protein substrates involved in various cellular pathways.
Regulation of Smad1/5 Ubiquitination and Protein Levels
Smurf1 is a known negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway, primarily by mediating the ubiquitination and degradation of Smad1 and Smad5. nih.govuniprot.orgxiahepublishing.com this compound effectively counteracts this process, leading to an increase in the protein levels of Smad1 and Smad5. nih.govtargetmol.comfishersci.ataxonmedchem.comrndsystems.comselleckchem.comnih.gov This stabilization of Smad1/5 enhances responsiveness to BMP-2, a crucial factor in bone formation and other developmental processes. targetmol.comfishersci.ataxonmedchem.comrndsystems.comselleckchem.com Studies have demonstrated that this compound strongly inhibits Smad1/5 ubiquitination, particularly under stimulation with recombinant human BMP-2 (rhBMP-2). axonmedchem.comresearchgate.net The observed increase in Smad1/5 protein levels and phosphorylation (pSmad1/5) upon Smurf1 inhibition underscores its role in modulating the BMP signaling pathway. nih.gov This effect is dependent on Smurf1's activity, as the compound does not elevate Smad1/5 levels when Smurf1's ligase activity is absent. researchgate.net
Table 2: Impact of this compound on Smad1/5
| Substrate | Effect of this compound | Mechanism |
| Smad1/5 | Increased protein levels nih.govtargetmol.comfishersci.ataxonmedchem.comrndsystems.comselleckchem.comnih.gov | Prevents Smurf1-mediated degradation. targetmol.comfishersci.ataxonmedchem.comrndsystems.comselleckchem.com |
| Smad1/5 | Inhibited ubiquitination axonmedchem.comresearchgate.net | Blocks Smurf1-Smad1/5 interaction. nih.govsigmaaldrich.comarvojournals.org |
| pSmad1/5 | Upregulation nih.gov | Consequence of increased Smad1/5 stability. nih.gov |
Influence on Kindlin-2 Ubiquitination and Expression
Kindlin-2, a protein essential for integrin activation and cell adhesion, is another substrate targeted by Smurf1 for ubiquitination and degradation. mdpi.comclonagen.comnih.govnih.govresearchgate.net this compound effectively inhibits this degradation pathway, leading to increased Kindlin-2 expression levels. mdpi.comnih.govresearcher.lifeatsjournals.org Smurf1 interacts with Kindlin-2 via its WW2 domain and a proline-rich (PY) motif on Kindlin-2, which is crucial for Smurf1-mediated degradation. mdpi.comnih.govresearchgate.net The augmentation of Kindlin-2 expression through Smurf1 inhibition by A01 has been shown to attenuate endothelial permeability and acute lung injury, highlighting its therapeutic potential in conditions where Kindlin-2 levels are critical. mdpi.comnih.govresearcher.lifeatsjournals.org
Table 3: Impact of this compound on Kindlin-2
| Substrate | Effect of this compound | Mechanism |
| Kindlin-2 | Increased expression levels mdpi.comnih.govresearcher.lifeatsjournals.org | Inhibits Smurf1-mediated ubiquitination and degradation. mdpi.comclonagen.comnih.govnih.govresearchgate.net |
Effects on Estrogen Receptor Alpha (ERα) Protein Stability
Smurf1 has been identified as a facilitator of Estrogen Receptor Alpha (ERα) signaling. nih.govnih.gov Interestingly, Smurf1 appears to increase ERα stability, potentially by inhibiting its K48-specific poly-ubiquitination. nih.govnih.govresearchgate.net Consistent with this, treatment with this compound (A01) or depletion of Smurf1 leads to a decrease in ERα protein levels in breast cancer cell lines, such as MCF-7 and T47D cells. nih.govresearchgate.netmedchemexpress.commedchemexpress.com Furthermore, A01 treatment also reduces ERα reporter gene activity and the expression of endogenous ERα target genes, including PS2, GREB1, and PDZK1. nih.govresearchgate.net The stabilizing effect of Smurf1 on ERα is dependent on its HECT domain, and this effect is diminished in the presence of a proteasome inhibitor, suggesting a role for the proteasomal degradation pathway in ERα regulation by Smurf1. nih.govresearchgate.net
Table 4: Impact of this compound on Estrogen Receptor Alpha (ERα)
| Substrate | Effect of this compound | Mechanism |
| ERα | Decreased protein levels nih.govresearchgate.netmedchemexpress.commedchemexpress.com | Reverses Smurf1's stabilizing effect, potentially by promoting ubiquitination. nih.govnih.govresearchgate.net |
| ERα | Decreased reporter gene activity and target gene expression nih.govresearchgate.net | Downstream effect of reduced ERα protein levels. nih.govresearchgate.net |
Control of WNK1 Protein Expression
This compound influences the expression of WNK1 (With No lysine (B10760008) (K) 1), a protein kinase integral to angiogenesis and TGF-β signaling pathways researchgate.netnih.gov. Research indicates a reciprocal regulatory relationship between WNK1 and Smurf1/2, where WNK1 interacts with these E3 ubiquitin ligases and influences their stability, and vice versa nih.govnih.govresearchgate.net. Specifically, treatment of cells with this compound at a concentration of 2 µM has been observed to lead to a significant increase in WNK1 protein expression nih.govresearchgate.net. This suggests that active Smurf1 contributes to the degradation of WNK1, and thus, the inhibition of Smurf1 by this compound stabilizes WNK1, leading to its accumulation.
Impact on RhoA Degradation
Smurf1 is a known E3 ubiquitin ligase that targets RhoA, a small GTPase, for ubiquitination and subsequent proteasomal degradation researchgate.netfrontiersin.orguniprot.org. RhoA is a critical regulator of cellular processes including cell polarity, migration, and differentiation researchgate.net. The transforming growth factor beta 1 (TGFβ1) signaling pathway can induce the downregulation of RhoA through a Smurf1-mediated mechanism ethz.chresearchgate.netnih.gov. This process involves protein kinase A (PKA)-dependent phosphorylation of Smurf1, which alters Smurf1's substrate preference, increasing its binding affinity for RhoA relative to PAR6 ethz.chnih.goveneuro.org. This shift promotes enhanced RhoA degradation and stabilizes the membrane-associated PAR6/PKC complex, which is crucial for processes like neurite outgrowth ethz.chnih.goveneuro.org. By inhibiting Smurf1, this compound would consequently prevent the degradation of RhoA, thereby maintaining higher levels of RhoA and potentially impacting cellular functions regulated by this GTPase ethz.chresearchgate.neteneuro.org. Furthermore, Smurf1 itself can be activated by neddylation, which enhances its ability to downregulate RhoA, contributing to cell migration frontiersin.org.
Modulation of MyD88 Degradation
Smurf1 plays a role in the ubiquitination and proteasomal degradation of Myeloid differentiation primary response 88 (MyD88), a pivotal adaptor protein in Toll-like receptor (TLR) signaling pathways that mediate immune responses nih.govmedchemexpress.comresearchgate.net. Studies have demonstrated that this compound, when applied at a concentration of 10 µM for 30-60 minutes, effectively blocks the C-type lectin receptor-2d (Clec2d)-mediated degradation of MyD88 in RAW264.7 cells following stimulation with β-glucans medchemexpress.comresearchgate.net. This finding indicates that this compound successfully inhibits Smurf1's activity in MyD88 degradation, thereby leading to the preservation of MyD88 protein levels and, consequently, modulating downstream immune signaling pathways medchemexpress.comresearchgate.net.
Role in PDK1 Neddylation
Smurf1 is critically involved in the neddylation of phosphoinositide-dependent protein kinase 1 (PDK1), a modification essential for the activation of the PI3K-Akt signaling pathway and for tumorigenesis, particularly in colorectal cancers with KRAS mutations nih.govnih.govresearchgate.net. Upon stimulation by growth factors, Smurf1 initiates the neddylation of PDK1 by attaching poly-neural precursor cell expressed developmentally downregulated protein 8 (poly-Nedd8) chains to it nih.govnih.govresearchgate.net. These poly-Nedd8 chains then serve as a recruitment signal for SET domain bifurcated histone lysine methyltransferase 1 (SETDB1) nih.govnih.govresearchgate.net. The assembly of this cytoplasmic complex, known as cCOMPASS (comprising PDK1, Smurf1, and SETDB1), is crucial for directing Akt to the cell membrane and facilitating its T308 phosphorylation, which leads to Akt activation nih.govnih.govresearchgate.net. Inhibition of Smurf1, such as through the action of this compound, would significantly impair PDK1 neddylation and subsequent Akt activation nih.govresearchgate.net. For instance, genetic knockout of Smurf1 or a specific mutation (Smurf1 C426A) that impairs its ligase activity has been shown to abolish Akt T308 phosphorylation in response to insulin (B600854) stimulation, underscoring the critical role of Smurf1 in this pathway and the potential of its inhibitors like this compound to disrupt it nih.govresearchgate.net.
Cellular and Molecular Effects of Smurf1 in A01
Regulation of Key Signaling Pathways
Smurf1-IN-A01 exerts its influence by targeting Smurf1, an enzyme that marks specific proteins for degradation. This inhibition disrupts the normal function of Smurf1, leading to a cascade of effects on several interconnected signaling networks, including the Bone Morphogenetic Protein (BMP), Transforming Growth factor-beta (TGF-β), AKT, and NF-κB pathways.
Bone Morphogenetic Protein (BMP) Signaling Cascade Enhancement
| Target Molecule | Effect of Smurf1 Inhibition by this compound | Mechanism | Reference |
|---|---|---|---|
| Smad1/5 | Protein levels are preserved/increased. | Inhibits ubiquitination and proteasomal degradation. | nih.govselleckchem.com |
| BMP Signaling | Enhanced responsiveness. | Increased stability of downstream effectors (Smad1/5). | axonmedchem.comaxonmedchem.com |
A direct consequence of stabilizing Smad1/5 is an accelerated and potentiated cellular response to Bone Morphogenetic Protein-2 (BMP-2). nih.govselleckchem.com Research has demonstrated that this compound enhances BMP-2 signal responsiveness in various cell types. targetmol.comaxonmedchem.com For instance, in C2C12 myoblasts and MC3T3-E1 osteoblast precursor cells, the compound potentiates BMP-2-induced osteoblastic activity. axonmedchem.com This sensitization to BMP-2 highlights the potential of Smurf1 inhibition as a strategy to boost the effects of this crucial growth factor. nih.gov
Beyond the Smad proteins, Smurf1 also targets BMP receptors for degradation, thereby downregulating the entire signaling pathway at its origin. nih.gov Studies have shown that Smurf1 induces the ubiquitination and degradation of both Type I and Type II BMP receptors (BMPR-1A and BMPR-2). nih.govresearchgate.net By inhibiting Smurf1, this compound effectively prevents this degradation. This leads to an increased steady-state level and cell surface expression of BMP receptors. nih.gov A signaling axis involving PINCH-1 and Smurf1 has been identified, where PINCH-1 interacts with Smurf1 to inhibit its binding to and degradation of BMPR2. nih.gov Therefore, a Smurf1 inhibitor like this compound would functionally lead to an upregulation of these essential receptor components, making cells more receptive to BMP ligands. nih.govnih.gov
Transforming Growth Factor-beta (TGF-β) Signaling Modulation
The regulatory role of Smurf1 is intricately linked with the TGF-β signaling pathway, which shares the Smad family of proteins with BMP signaling. nih.govarvojournals.org Smurf1 is a key regulator within the broader TGF-β/BMP signaling network. nih.govarvojournals.org While Smurf1 primarily targets BMP-specific Smads (Smad1/5), its activity influences the balance between the two pathways. nih.gov For example, Smurf1 can mediate the TGF-β-induced degradation of MyD88, an adaptor protein involved in inflammatory signaling, a process facilitated by Smad6. frontiersin.org Furthermore, Smurf1's interaction with VprBP can increase Smurf1 protein levels, enhancing the formation of the Smad7-Smurf1 complex, which in turn inhibits the TGF-β cascade. nih.gov By inhibiting Smurf1, this compound can alter this complex regulatory network, suggesting that its impact may be exerted by regulating the inhibition of the BMP signal over the TGF-β pathway. nih.gov
AKT Signaling Pathway Regulation (e.g., PDK1-Akt axis)
Recent research has uncovered a critical role for Smurf1 in regulating the PI3K/Akt signaling pathway, a central node in cell proliferation, survival, and tumorigenesis. bohrium.comnih.gov Specifically, Smurf1 is essential for the activation of Akt through its interaction with phosphoinositide-dependent protein kinase 1 (PDK1). nih.govresearchgate.net Upon growth factor stimulation, Smurf1 mediates the neddylation of PDK1, a post-translational modification involving the attachment of the ubiquitin-like protein Nedd8. bohrium.comnih.gov This Smurf1-triggered PDK1 neddylation is a crucial early step that facilitates the recruitment of other proteins to form a complex that directs Akt to the cell membrane for its phosphorylation and activation at threonine 308. nih.govresearchgate.net Therefore, inhibiting Smurf1 with a molecule like this compound would be expected to block the PDK1-Akt signaling axis, thereby impairing Akt activation. bohrium.comnih.gov
| Event | Role of Smurf1 | Downstream Consequence | Reference |
|---|---|---|---|
| PDK1 Modification | Triggers neddylation of PDK1. | Facilitates formation of a cytoplasmic complex (cCOMPASS). | bohrium.comnih.gov |
| Akt Activation | Essential for subsequent Akt membrane attachment and phosphorylation. | Leads to Akt activation (p-Akt T308). | nih.govresearchgate.net |
NF-κB Signaling Pathway Interactions
Smurf1 is also involved in the regulation of the NF-κB signaling pathway, a key mediator of inflammation. Research in a model of retinal degeneration showed that oxidative stress caused an upregulation of Smurf1, TGF-β1, and phosphorylated NF-κB (pNF-κB). nih.gov The administration of the Smurf1 inhibitor A01 was found to inhibit the expression of pNF-κB, as well as the downstream inflammatory components NLRP3 and IL-1β. nih.gov This suggests that Smurf1 plays a role in promoting NF-κB activation under stress conditions. The underlying mechanism may involve Smurf1's ability to target various TRAF family proteins for ubiquitination and degradation, thereby modulating the signals that lead to NF-κB activation. frontiersin.org
C-type Lectin Receptor-2d Mediated Signaling Inhibition
Recent evidence has elucidated a role for this compound in modulating immune signaling pathways. Specifically, this compound has been shown to block the C-type lectin receptor-2d (Clec2d) mediated degradation of Myeloid differentiation primary response 88 (MyD88) in RAW264.7 macrophage cells upon stimulation with β-glucans. MyD88 is a crucial adaptor protein in the Toll-like receptor (TLR) signaling pathway, which is essential for the innate immune response. By preventing the degradation of MyD88, this compound can influence the downstream inflammatory response.
Wnt Signaling Pathway Involvement
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. While direct studies on the effect of this compound on this pathway are limited, the role of the Smurf1 protein is well-documented. Smurf1 can negatively regulate the Wnt/β-catenin signaling pathway by targeting axin for non-proteolytic ubiquitination. nih.govnih.gov This modification of axin disrupts its interaction with the Wnt coreceptors LRP5/6, leading to a reduction in Wnt-stimulated LRP6 phosphorylation and subsequent repression of the signaling pathway. nih.govnih.gov Although Smurf1's interaction with Axin1 is known to facilitate its ubiquitination without degradation, thereby inhibiting Wnt/β-catenin signaling, the specific modulatory effects of this compound on these interactions are yet to be fully elucidated. researchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The Smurf1 protein is known to be involved in the regulation of the MAPK pathway. nih.gov For instance, Smurf1 can target MEKK2 (MAP3K2) for degradation, which is an upstream activator of the ERK1/2, p38, and JNK MAPK pathways. mdpi.com Smurf1-dependent degradation of MEKK2 can lead to reduced activation of these MAPK pathways. mdpi.com However, direct research specifically investigating the impact of this compound on the crosstalk between Smurf1 and the MAPK pathway is not yet available.
ILK Signaling Modulation
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that plays a significant role in cell adhesion, migration, and signaling. Currently, there is no direct scientific evidence from the conducted research to suggest that this compound modulates the ILK signaling pathway.
PPAR Signaling Activation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. While the Smurf1 protein has been shown to mediate the non-proteolytic ubiquitination of PPARγ, which suppresses its transcriptional activity, there are no available studies that directly link the inhibitor this compound to the activation of the PPAR signaling pathway. nih.govfigshare.com
Impact on Cellular Processes
Cell Proliferation Regulation
This compound has demonstrated a significant impact on the regulation of cell proliferation, particularly in the context of cancer. Research has shown that this compound can suppress the proliferation of pancreatic cancer cells. researchgate.net This inhibitory effect was observed through various assays, including CCK8 and EdU incorporation assays, which measure cell viability and DNA synthesis, respectively. researchgate.net The inhibition of Smurf1 is considered a potential therapeutic strategy for cancers where Smurf1 is overexpressed. nih.gov
Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | Assay | Concentration of this compound | Observation | Reference |
|---|---|---|---|---|
| Pancreatic Cancer Cells | CCK8 | 0-100 µM | Decreased cell survival rate with increasing concentrations over 72 hours. | researchgate.net |
| Pancreatic Cancer Cells | EdU Incorporation | Not specified | Measurement of anti-proliferation effects. | researchgate.net |
| PANC-1 | Wound-healing | Not specified | Suppressed cell migration. | researchgate.net |
| CFPAC-1 | Wound-healing | Not specified | Suppressed cell migration. | researchgate.net |
Cell Migration Modulation
This compound has been identified as a potent modulator of cell migration, particularly in the context of cancer. Research has demonstrated that the inhibition of Smurf1 can suppress the migratory capabilities of various cancer cell lines.
In studies involving pancreatic cancer cells (PANC-1 and CFPAC-1), treatment with this compound resulted in a significant suppression of cell migration. researchgate.netnih.gov Wound-healing assays, which measure the ability of a cell population to move into an empty space, showed a marked decrease in the migratory activity of these cells upon exposure to the inhibitor. researchgate.net Furthermore, colony formation assays revealed that this compound treatment dramatically reduced the number of colonies formed by PANC-1 and CFPAC-1 cells, with reductions of 77% and 82%, respectively, at a 40 μM concentration. nih.gov This indicates a substantial impediment to their proliferative and migratory potential. nih.gov
The mechanism underlying this effect is linked to Smurf1's role in degrading proteins that regulate cell motility, such as RhoA. nih.gov By inhibiting Smurf1, this compound prevents the degradation of these regulatory proteins, thereby altering cytoskeletal dynamics and reducing cell motility. nih.gov This inhibitory effect on migration has also been observed in studies on aggressive mesenchymal bladder cancer cells, where both genetic and pharmacological inhibition of Smurf1 led to decreased migration.
Table 1: Effect of this compound on Pancreatic Cancer Cell Migration and Colony Formation
| Cell Line | Assay | Effect of this compound | Quantitative Finding |
|---|---|---|---|
| PANC-1 | Wound-Healing Assay | Suppressed Migration | Significant inhibition of cell movement into wound area. researchgate.net |
| CFPAC-1 | Wound-Healing Assay | Suppressed Migration | Significant inhibition of cell movement into wound area. researchgate.net |
| PANC-1 | Colony Formation Assay (40 μM) | Inhibited Colony Formation | 77% reduction in the number of colonies formed. nih.gov |
| CFPAC-1 | Colony Formation Assay (40 μM) | Inhibited Colony Formation | 82% reduction in the number of colonies formed. nih.gov |
Epithelial-Mesenchymal Transition (EMT) Regulation
This compound has been shown to regulate the epithelial-mesenchymal transition (EMT), a cellular process implicated in development, fibrosis, and cancer metastasis. By inhibiting Smurf1, this compound can effectively suppress or reverse EMT phenotypes.
In a mouse model of injury-induced anterior subcapsular cataract, which involves fibrotic processes driven by EMT, administration of this compound effectively attenuated cataract formation. nih.gov This was accompanied by a clear regulation of EMT markers. nih.gov Western blot analysis revealed that treatment with this compound led to a significant upregulation of the epithelial marker E-cadherin, while concurrently downregulating the mesenchymal markers fibronectin and N-cadherin. nih.gov
Similarly, in a model of retinal injury, inhibiting Smurf1 with A01 demonstrated an anti-EMT function. nih.gov This effect is crucial as EMT is a key process in the development of fibrotic diseases. The inhibition of Smurf1 by this compound helps maintain the epithelial characteristics of cells and prevents their transition to a migratory, mesenchymal state. nih.govnih.gov
Table 2: Regulation of EMT Marker Expression by this compound
| Marker | Protein Type | Effect of this compound Treatment | Context |
|---|---|---|---|
| E-cadherin | Epithelial | Upregulation | Fibrotic Cataract Model. nih.gov |
| N-cadherin | Mesenchymal | Downregulation | Fibrotic Cataract Model. nih.gov |
| Fibronectin | Mesenchymal | Downregulation | Fibrotic Cataract Model. nih.gov |
| α-SMA | Mesenchymal | Suppression | Fibrotic Cataract Model. nih.gov |
Osteoblastic Activity Enhancement (e.g., ALP activity, osteocalcin, type-1 collagen mRNA expression)
This compound has demonstrated a significant capacity to enhance osteoblastic activity by potentiating the bone morphogenetic protein 2 (BMP-2) signaling pathway. nih.gov Smurf1 is a known negative regulator of this pathway, as it targets key signaling components like Smad1 and Smad5 for degradation. By inhibiting Smurf1, this compound prevents this degradation and thus enhances the cellular response to BMP-2, a critical growth factor for bone formation. nih.gov
Studies using the mouse pre-osteoblastic cell line MC3T3-E1 and the myoblastic cell line C2C12 have provided quantitative evidence of this effect. Treatment with this compound at a concentration of 2 μM was shown to increase alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, by nearly one-fold after 48 hours in C2C12 cells. nih.gov
Furthermore, this compound treatment led to a significant increase in the mRNA expression of crucial osteogenic genes. In C2C12 cells, the inhibitor elevated the expression of ALP, osteocalcin, and type-1 collagen (α1) by approximately 1.5 to 2-fold. nih.gov In MC3T3-E1 cells, the effect was even more pronounced for osteocalcin, with an approximate 4-fold increase in mRNA levels, and a greater than 1.5-fold increase for ALP mRNA. nih.gov This demonstrates that this compound effectively promotes the differentiation and functional activity of osteoblasts. nih.gov
Table 3: Effect of this compound on Osteoblastic Activity Markers
| Cell Line | Marker | Parameter Measured | Fold Increase with this compound (2 μM) |
|---|---|---|---|
| C2C12 | ALP | Enzymatic Activity | ~1-fold. nih.gov |
| C2C12 | ALP | mRNA Expression | ~1.5 to 2-fold. nih.gov |
| C2C12 | Osteocalcin | mRNA Expression | ~1.5 to 2-fold. nih.gov |
| C2C12 | Type-1 Collagen (α1) | mRNA Expression | ~1.5 to 2-fold. nih.gov |
| MC3T3-E1 | ALP | mRNA Expression | >1.5-fold. nih.gov |
| MC3T3-E1 | Osteocalcin | mRNA Expression | ~4-fold. nih.gov |
Endothelial Permeability Attenuation
Research has indicated that this compound can attenuate endothelial permeability, a process that is critical in the context of inflammatory conditions such as acute lung injury (ALI). nih.gov The integrity of the endothelial barrier is crucial for regulating the passage of fluids and molecules from the bloodstream into tissues. Disruption of this barrier leads to increased permeability and edema.
In studies using human lung endothelial cells, treatment with the Smurf1 inhibitor A01 was shown to decrease thrombin-induced endothelial barrier disruption. nih.gov This suggests that the inhibition of Smurf1 helps to maintain or restore the integrity of the endothelial cell layer. The mechanism is thought to involve the stabilization of proteins that are important for cell-cell junctions and adhesion. By preventing the degradation of these key proteins, this compound helps to strengthen the endothelial barrier and reduce permeability. nih.gov In a murine model of ALI, pretreatment with A01 significantly attenuated the injury, further supporting the role of Smurf1 inhibition in preserving endothelial function. nih.gov
Neurite Outgrowth and Neuroprotection
The role of this compound in neurite outgrowth is complex and appears to be context-dependent. Smurf1 itself is known to promote neurite outgrowth by targeting RhoA, a negative regulator of this process, for degradation. nih.gov Therefore, inhibiting Smurf1 might be expected to hinder neurite outgrowth.
Indeed, one study demonstrated that in an in vitro model where neurite outgrowth was inhibited by a spinal cord extract (SCE), the addition of TGFβ1 could rescue this outgrowth. nih.goveneuro.org However, when the Smurf1 inhibitor A01 was administered, it prevented this TGFβ1-elicited rescue of neurite outgrowth. nih.goveneuro.org This suggests that under certain inhibitory conditions, Smurf1 activity is necessary for the pro-outgrowth effects of factors like TGFβ1. nih.goveneuro.org
In terms of neuroprotection, Smurf1 inhibition has shown beneficial effects in the context of retinal injury. In a mouse model of retina degeneration, the administration of A01 was found to alleviate acute retinal injury, resulting in a better-preserved retinal structure, reduced cell death, and less inflammation activation. nih.gov This indicates a neuroprotective role for Smurf1 inhibition in this specific pathological setting.
Cell Cycle Progression
Smurf1 plays a role in the regulation of cell cycle progression. It has been shown to be required for the S phase progression, and its silencing can lead to S phase arrest. researchgate.net The inhibitor this compound has been observed to influence the levels of key cell cycle regulatory proteins.
In a study on pancreatic cancer cells, treatment with this compound had a notable effect on cell cycle proteins. researchgate.net While the specific changes in cell cycle phase distribution were not detailed, the study reported significant alterations in the levels of proteins that govern the progression through different phases of the cell cycle. researchgate.net This suggests that by inhibiting Smurf1, this compound can interfere with the normal progression of the cell cycle, which is a common strategy for anti-cancer agents. The impact on cell cycle proteins likely contributes to the observed suppression of proliferation and colony formation in these cancer cells. nih.gov
Inflammatory Responses (e.g., IL-1β inhibition)
This compound has been shown to modulate inflammatory responses, notably by inhibiting the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β). Smurf1 itself has a complex, dual role in inflammation, as it can promote both the processing and the degradation of pro-IL-1β. nih.gov
However, studies using the inhibitor A01 have demonstrated a clear anti-inflammatory effect in specific contexts. In a model of retinal injury, treatment with A01 was found to inhibit the expression of both NLRP3 and IL-1β. nih.gov The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. By down-regulating NLRP3, this compound effectively curtails the production of mature IL-1β, thereby reducing the inflammatory cascade. nih.govmedchemexpress.com This inhibitory effect on a key inflammatory pathway highlights the therapeutic potential of this compound in inflammatory diseases. nih.govmedchemexpress.com
Therapeutic and Pathophysiological Implications of Smurf1 in A01 in Disease Models
Oncological Research
Smurf1-IN-A01 has demonstrated anticancer activity medchemexpress.com. Elevated expression of SMURF1 is frequently observed in various human carcinomas, including those of the colon, stomach, and renal clear cells, and this increased expression often correlates with poorer patient survival rates oup.com. Research indicates that the knockdown of SMURF1 effectively suppresses the growth of colon and gastric cancer cells, as well as glioblastoma cells, in both in vitro and in vivo models oup.com. Furthermore, the inactivation of SMURF1 has been shown to suppress the migration, invasion, and metastasis of pancreatic and gastric cancer cells, underscoring its oncogenic role in these contexts oup.com.
Pancreatic Cancer
Studies investigating this compound have shown its ability to suppress the proliferation of pancreatic cancer cells, specifically PANC-1 and CFPAC-1 cell lines, in a concentration-dependent manner when treated for 72 hours, as assessed by the CCK8 test targetmol.comresearchgate.net. The compound also inhibited the migration of these pancreatic cancer cells, as evidenced by wound-healing assays targetmol.comresearchgate.net. Furthermore, treatment with 40 μM this compound led to a decrease in Cyclin D1 expression in both PANC-1 and CFPAC-1 cells, and a reduction in Cyclin B expression in CFPAC-1 cells, suggesting an inhibitory effect on the cell cycle targetmol.comnih.govresearchgate.net.
Table 1: Effects of this compound on Pancreatic Cancer Cells
| Cell Line | Concentration of this compound | Effect on Proliferation (CCK8 test) | Effect on Migration (Wound-healing assay) | Effect on Cyclin D1 | Effect on Cyclin B |
| PANC-1 | 0-100 μM (72h) | Suppressed targetmol.comresearchgate.net | Inhibited targetmol.comresearchgate.net | Decreased (at 40 μM) targetmol.comnih.govresearchgate.net | No significant change (at 40 μM) targetmol.comnih.govresearchgate.net |
| CFPAC-1 | 0-100 μM (72h) | Suppressed targetmol.comresearchgate.net | Inhibited targetmol.comresearchgate.net | Decreased (at 40 μM) targetmol.comnih.govresearchgate.net | Decreased (at 40 μM) targetmol.comnih.govresearchgate.net |
Breast Cancer (ERα-positive)
In estrogen receptor alpha (ERα)-positive breast cancer, this compound has been shown to decrease the protein level of ERα in MCF-7 and T47D cell lines medchemexpress.comnih.govresearchgate.net. Treatment with this compound also resulted in a reduction of ERα reporter gene activity and a decrease in the expression of ERα target genes, such as GREB1, PS2, and PDZK1, in both MCF-7 and T47D cells nih.govresearchgate.net. SMURF1 is understood to facilitate ERα signaling, and its depletion has been observed to inhibit the proliferation of ERα-positive breast cancer cells both in vitro and in vivo nih.govnih.gov. This is potentially due to SMURF1's role in increasing ERα stability, possibly by inhibiting K48-specific poly-ubiquitination processes on the ERα protein nih.govnih.gov. Interestingly, estradiol (B170435) treatment can induce both mRNA and protein levels of SMURF1 nih.gov. These findings suggest that targeting SMURF1 could be a promising therapeutic strategy for ERα-positive breast cancer nih.govnih.gov.
Table 2: Effects of this compound on ERα-positive Breast Cancer Cells
| Cell Line | Concentration of this compound | Effect on ERα Protein Level | Effect on ERα Reporter Gene Activity | Effect on ERα Target Gene Expression (e.g., GREB1, PS2, PDZK1) |
| MCF-7 | Not specified | Decreased medchemexpress.comnih.govresearchgate.net | Decreased nih.govresearchgate.net | Decreased nih.govresearchgate.net |
| T47D | Not specified | Decreased medchemexpress.comnih.govresearchgate.net | Decreased nih.govresearchgate.net | Decreased nih.govresearchgate.net |
Colorectal Cancer (KRAS-mutated)
In colorectal cancer (CRC) with KRAS mutations, SMURF1 is found to be significantly upregulated and its high expression is associated with poor patient survival oup.comnih.gov. KRAS mutants are known to transactivate SMURF1 expression, which in turn promotes SMURF1-mediated PDK1 neddylation nih.gov. This KRAS-SMURF1-PDK1-AKT axis is identified as a driving force behind colon tumorigenesis oup.comnih.gov. Research indicates that targeting SMURF1, for instance through the use of a selective degrader like SMART1, can effectively block this oncogenic axis and suppress tumor growth in KRAS-mutated colorectal cancer xenograft models nih.govmedchemexpress.comresearchgate.netnih.gov. This compound is mentioned in the context of inhibiting Smurf1 to block PDK1-Akt signaling in KRAS-mutated colorectal cancer medkoo.com.
Gastric Cancer
SMURF1 is prominently overexpressed in gastric cancer specimens and cell lines when compared to corresponding normal tissues nih.gov. Elevated SMURF1 levels correlate with larger tumor size, increased lymph node involvement, distant metastasis, and advanced tumor-node-metastasis (TNM) stage nih.gov. Patients with gastric cancer exhibiting positive SMURF1 expression have shown a significantly decreased survival rate nih.gov. Studies have demonstrated that SMURF1 knockdown significantly inhibited the proliferation, migration, and invasion of gastric cancer cells (MGC-803) oup.comnih.gov, while SMURF1 overexpression promoted these aggressive behaviors in SGC-7901 cells nih.gov. Mechanistically, SMURF1 inversely regulated the expression of DOC-2/DAB2 interactive protein (DAB2IP), and the restoration of DAB2IP expression mimicked the effects of SMURF1 knockdown nih.gov. The oncogenic role of the SMURF1/DAB2IP axis is also potentially linked to the PI3K/Akt pathway and its downstream targets, including c-Myc and ZEB1 nih.gov.
Glioblastoma
SMURF1 is implicated in the poor prognosis of glioma, with immunohistochemistry staining revealing higher expression of Smurf1 protein in glioblastoma (GB) tissues compared to adjacent normal brain tissues researchgate.net. Smurf1 expression has also been detected in various glioblastoma cell lines researchgate.net. Research suggests that SMURF1 amplification promotes the degradation of PTEN, leading to hyperactivation of the Akt/mTORC1 pathway in glioblastoma researchgate.net. Furthermore, SMURF1 knockdown has been shown to effectively suppress the growth of glioblastoma cells both in vitro and in vivo oup.com.
Bone Disorders: Osteoporosis and Bone Formation
This compound is also being investigated for its potential in the research of osteoporosis medchemexpress.com. Smurf1 is a known negative regulator of osteoblast differentiation and bone formation nih.govnih.gov. Studies in Smurf1-/- mice have shown an age-dependent increase in bone mass nih.gov.
The inhibition of osteoblastic Smurf1 has been demonstrated to promote bone formation in mouse models of age-related osteoporosis acs.orgumh.es. It has been observed that osteoporosis patients who exhibit a poor response to BMP have increased expression of Smurf1, which targets BMP downstream molecules for degradation umh.es. Chemical inhibition of Smurf1 has been shown to enhance BMP-mediated bone formation in mice umh.es.
Specifically, this compound (A01) has been found to attenuate the enhancement of alkaline phosphatase (ALP) activity and Alizarin red S staining in C3H10T1/2 cells at a concentration of 10 μM over 24 hours medchemexpress.com. Furthermore, A01 inhibits Smurf1-mediated ubiquitination of Smad1/5, leading to increased Smad1/5 protein levels in C2C12 cells stimulated with BMP2 in a concentration-dependent manner caymanchem.com. At 2 μM, A01 also increases the BMP2-induced mRNA expression of key bone formation markers, including alkaline phosphatase (ALP), osteocalcin, and type-1 collagen, in MC3T3-E1 mouse pre-osteoblasts caymanchem.com. This demonstrates this compound's ability to enhance BMP-2 responsiveness by preventing Smurf1-mediated Smad1/5 degradation targetmol.com.
Table 3: Effects of this compound on Bone Formation Markers
| Cell Line | Concentration of this compound | Effect on ALP Activity | Effect on Alizarin Red S Staining | Effect on BMP2-induced mRNA expression (ALP, Osteocalcin, Type-1 collagen) | Effect on Smad1/5 protein levels |
| C3H10T1/2 cells | 10 μM (24 h) | Attenuates enhancement medchemexpress.com | Attenuates enhancement medchemexpress.com | N/A | N/A |
| MC3T3-E1 mouse pre-osteoblasts | 2 μM | N/A | N/A | Increases caymanchem.com | N/A |
| C2C12 cells | Concentration-dependent | N/A | N/A | N/A | Increases caymanchem.com |
Advanced Research Methodologies and Translational Potential
In Vitro Experimental Approaches Utilizing Smurf1-IN-A01
This compound has been extensively utilized in a range of in vitro experimental approaches to elucidate its cellular and molecular mechanisms, particularly concerning its role in regulating cell proliferation, migration, and protein stability.
Cell-Based Assays
This compound has been employed in various cell-based assays to assess its impact on fundamental cellular processes.
Cell Viability Assays (CCK8, EdU) : this compound has been shown to suppress the proliferation of pancreatic cancer cells. In CCK8 tests, pancreatic cancer cells treated with varying concentrations of this compound (0-100 μmol/L) for 72 hours exhibited reduced survival rates targetmol.com. Similarly, the EdU incorporation assay confirmed the anti-proliferative effects of this compound, with the percentage of EdU-positive PANC-1 and CFPAC-1 cells significantly decreasing to 24% and 34%, respectively, after treatment with 40 μmol/L this compound targetmol.comnih.gov. In lens epithelial cells (LECs), Smurf1 knockdown, which mimics Smurf1 inhibition, decreased the number of live cells as indicated by CCK-8 assay nih.gov.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Assay Type | This compound Concentration | Effect on Proliferation | Citation |
| Pancreatic Cancer | CCK8 | 0-100 μmol/L | Suppressed survival rate | targetmol.com |
| PANC-1 | EdU incorporation | 40 μmol/L | 24% EdU-positive cells | targetmol.comnih.gov |
| CFPAC-1 | EdU incorporation | 40 μmol/L | 34% EdU-positive cells | targetmol.comnih.gov |
| LECs | CCK8 | (Smurf1 knockdown) | Decreased live cells | nih.gov |
Colony Formation Assays : The ability of pancreatic cancer cells to form colonies was assessed following treatment with this compound (0, 20, and 40 μmol/L), demonstrating that the compound suppressed cell proliferation ability targetmol.comnih.gov.
Wound Healing Assays : this compound suppressed the migration of pancreatic cancer cells (PANC-1 and CFPAC-1) as evaluated by wound-healing assays targetmol.com. In LECs, Smurf1 knockdown inhibited cell migration both in the presence and absence of TGF-β2 nih.govarvojournals.org.
Transwell Assays : The effect of this compound on cell migration was further evaluated using Transwell assays. In LECs, Smurf1 knockdown inhibited migration, while overexpression promoted it, indicating Smurf1's role in regulating LEC migration nih.govarvojournals.orgnih.gov.
Molecular Assays
Molecular assays have provided insights into the biochemical pathways influenced by this compound.
Western Blotting : Western blot analysis has been used to assess changes in protein levels following this compound treatment or Smurf1 modulation. Studies have shown that this compound can decrease ER alpha protein levels in breast cancer cell lines like MCF-7 and T47D researchgate.netnih.gov. Conversely, in LECs, Smurf1 knockdown led to the upregulation of Smad1, Smad5, and phosphorylated Smad1/5 (pSmad1/5) nih.govarvojournals.org. Additionally, treatment of cells with this compound has been observed to lead to a significant increase in WNK1 expression researchgate.netnih.gov. Western blot analysis also confirmed the impact of this compound on cell cycle proteins such as Cyclin B1 and Cyclin D1 in pancreatic cancer cells targetmol.comnih.gov.
Immunoprecipitation : Immunoprecipitation assays have been crucial for studying protein-protein interactions and ubiquitination events. This compound has been shown to interrupt the interaction between Smurf1 and Smad1 researchgate.netresearchgate.net. Furthermore, immunoprecipitation-based assays have been used to detect the interaction domain between ER alpha and Smurf1, and to investigate the specific ubiquitination patterns of ER alpha researchgate.netnih.gov.
Ubiquitination Assays : this compound strongly inhibits Smad1/5 ubiquitination under rhBMP-2 stimulation compared to control conditions researchgate.net. In the context of ER alpha, overexpressed Smurf1 was found to significantly decrease ER alpha poly-ubiquitination chains, suggesting that this compound's effect on ER alpha protein levels might involve modulating its ubiquitination researchgate.netnih.gov.
Real-time PCR : Real-time PCR experiments have been conducted to evaluate the impact of this compound on gene expression. Treatment with this compound has been shown to decrease the expression of ER alpha target genes such as PS2, GREB1, and PDZK1 in MCF-7 and T47D cells researchgate.netnih.gov.
Reporter Gene Assays
Reporter gene assays provide a sensitive method to measure transcriptional activity. This compound treatment has been shown to decrease Estrogen Receptor alpha (ER alpha) reporter gene activity (ERE-luciferase activity) in MCF-7 and T47D breast cancer cells medchemexpress.comresearchgate.netnih.gov. This indicates that this compound can modulate ER alpha transcriptional signaling.
In Vitro Binding Assays
In vitro binding assays have demonstrated that this compound can specifically interfere with protein interactions. It has been shown that this compound interrupts the binding between Smurf1 and Smad1 researchgate.netresearchgate.net. Importantly, these assays also revealed that this compound does not affect the interaction between Smurf1 and its E2 ubiquitin-conjugating enzymes (e.g., UbcH5c, UbcH7), which are crucial for ubiquitin transfer researchgate.netnih.gov. This specificity highlights this compound's targeted mechanism of action.
Protein Stability Assays
Protein stability assays, often involving the inhibition of protein synthesis with cycloheximide, have been used to assess the half-life of proteins. Smurf1 overexpression significantly increased ER alpha protein stability researchgate.netnih.gov. Conversely, treatment of cells with the Smurf1 inhibitor A01 (2 μM) led to a significant increase in WNK1 expression, suggesting that Smurf1 affects WNK1 protein stability researchgate.netnih.gov.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry has been employed to analyze the cell cycle profile and understand how this compound or Smurf1 modulation affects cell cycle progression. Consistently, results from cell cycle profile analysis by flow cytometry showed that Smurf1 knockdown reduced the proportion of cells in the S phase in LECs nih.govarvojournals.org. This indicates that Smurf1 plays a role in promoting cell cycle progression, and its inhibition by compounds like this compound could arrest cells in specific phases.
Q & A
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Guidance:
- Pharmacodynamic Profiling: Measure tissue-specific Smurf1 inhibition and Smad1/5 levels post-treatment .
- Barrier Penetration Studies: Assess blood-brain barrier or bone marrow penetration using LC-MS/MS .
- Rescue Experiments: Adminstrate recombinant BMP-2 in vivo to determine if this compound's effects are pathway-specific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
